molecular formula C14H23ClN6O4 B12290345 Acyclovir-d4L-Leucinate

Acyclovir-d4L-Leucinate

Cat. No.: B12290345
M. Wt: 374.82 g/mol
InChI Key: JPMIOIPFRXOSEP-UHFFFAOYSA-N
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Description

Acyclovir-d4L-Leucinate is a derivative of acyclovir, a well-known antiviral medication. Acyclovir is primarily used to treat infections caused by herpes simplex virus and varicella-zoster virus. This compound is a labeled compound, often used in scientific research for quantification and analysis purposes due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acyclovir-d4L-Leucinate typically involves the incorporation of deuterium-labeled leucine into the acyclovir molecule. The process begins with the preparation of acyclovir, which is synthesized from guanosine through a series of reactions including acylation, condensation, and hydrolysis . The labeled leucine is then conjugated to acyclovir through peptide bond formation, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the labeled leucine.

Chemical Reactions Analysis

Types of Reactions

Acyclovir-d4L-Leucinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound back to its original state.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halides and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of acyclovir, each with different functional groups and properties. These derivatives are often used in further research and development of antiviral drugs.

Scientific Research Applications

Acyclovir-d4L-Leucinate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

    Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.

    Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex.

Uniqueness

Acyclovir-d4L-Leucinate is unique due to its stable isotope labeling, which makes it an invaluable tool in research for accurate quantification and analysis. Unlike its counterparts, it is not used directly for therapeutic purposes but rather for scientific investigations and quality control.

Properties

Molecular Formula

C14H23ClN6O4

Molecular Weight

374.82 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H

InChI Key

JPMIOIPFRXOSEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Origin of Product

United States

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